1-Dodecane-D25-thiol
Description
Significance of Deuterium (B1214612) Labeling in Chemical and Materials Science
Deuterium (D), a stable isotope of hydrogen, possesses an additional neutron in its nucleus, which imparts a greater atomic weight (approximately 2.014 amu) compared to protium (B1232500) (the most common hydrogen isotope at ~1.008 amu). princeton.eduyoutube.com This seemingly minor difference in mass has profound implications in chemical and materials science. The replacement of hydrogen with deuterium, known as deuterium labeling or deuteration, is a powerful technique for elucidating reaction mechanisms, probing molecular interactions, and enhancing the performance of materials and the efficacy of analytical methods. nih.govsymeres.comsimsonpharma.com
One of the most significant consequences of deuteration is the kinetic isotope effect (KIE), where the heavier deuterium atom can lead to a slowing of chemical reactions in which a carbon-hydrogen bond is broken. princeton.eduresearchgate.net This effect is a cornerstone for mechanistic studies, allowing researchers to identify rate-determining steps in complex chemical transformations. symeres.comsimsonpharma.com
In the realm of analytical chemistry, deuterated compounds are indispensable. simsonpharma.com They are widely used as internal standards in mass spectrometry (MS) because they are chemically identical to their non-deuterated counterparts but are easily distinguished by their higher mass. nih.govlumiprobe.comacs.org This allows for precise quantification in complex biological and environmental samples. lumiprobe.com In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid overwhelming signals from the solvent, and specific labeling can help in assigning signals and determining protein conformations. simsonpharma.comacs.org
Furthermore, deuterium labeling is crucial for neutron scattering techniques. jst.go.jpnih.gov Hydrogen and deuterium have markedly different neutron scattering lengths (–3.74 fm for hydrogen vs. +6.67 fm for deuterium). nih.govwikipedia.org This large difference allows for "contrast matching," where researchers can selectively make certain components of a complex assembly "visible" or "invisible" to neutrons by deuterating them. jst.go.jpnih.govnih.gov This has been instrumental in studying the structure and dynamics of polymers, proteins, and other biological systems. nih.govaip.org In materials science, introducing deuterium can improve the properties of organic light-emitting diodes (OLEDs) by altering molecular vibrations. researchgate.netacs.org
Overview of Long-Chain Alkanethiols in Surface and Interface Chemistry
Long-chain alkanethiols are organic molecules characterized by a long alkyl chain (a chain of carbon and hydrogen atoms) and a thiol functional group (-SH) at one end. solubilityofthings.com These molecules are fundamental building blocks in surface and interface chemistry, primarily due to their ability to form highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). mdpi.comrsc.org
The formation of SAMs is a spontaneous process driven by the strong, semi-covalent interaction between the sulfur atom of the thiol group and the surfaces of certain metals, most notably gold (Au). rsc.orgsigmaaldrich.com This interaction, with a bond strength of approximately 45 kcal/mol, anchors the molecules to the substrate. sigmaaldrich.com Subsequently, van der Waals forces between the adjacent alkyl chains drive the molecules to pack closely together, resulting in a dense, crystalline-like monolayer. mdpi.com A typical alkanethiol monolayer on a gold surface adopts a (√3 × √3)R30° structure, with the alkyl chains tilted about 30 degrees from the surface normal. sigmaaldrich.com
The properties of the resulting surface are dictated by the chemical nature of the alkyl chain and its terminal group. tandfonline.com 1-Dodecanethiol (B93513), which features a 12-carbon alkyl chain, is frequently used to create well-defined, hydrophobic surfaces due to its nonpolar methyl (CH₃) terminal group. sigmaaldrich.comatamanchemicals.com By varying the length of the alkyl chain or introducing different terminal functional groups, scientists can precisely control surface properties such as wettability, adhesion, and chemical reactivity. tandfonline.comnih.gov This versatility makes alkanethiol SAMs invaluable for a wide range of applications, including the fabrication of microelectronic devices, the prevention of corrosion on metals like copper, and the creation of model surfaces for studying protein adsorption and cell adhesion. sigmaaldrich.comatamanchemicals.comnih.govresearchgate.net
Rationale for Deuterium Incorporation in 1-Dodecanethiol for Mechanistic and Analytical Studies
The synthesis of 1-Dodecane-D25-thiol, a fully deuterated version of 1-dodecanethiol where all 25 hydrogen atoms on the alkyl chain are replaced by deuterium, provides a specialized tool for advanced research. The rationale for this isotopic substitution is to leverage the unique properties of deuterium for highly sensitive mechanistic and analytical investigations of SAMs that would be difficult or impossible with the hydrogenated analogue alone.
Mechanistic Insights through Vibrational Spectroscopy: The C-H and C-D bonds have different vibrational frequencies due to the mass difference between hydrogen and deuterium. This isotopic shift is a powerful tool in vibrational spectroscopies like infrared reflection-absorption spectroscopy (IRRAS) and inelastic electron tunneling spectroscopy (IETS). By comparing the spectra of hydrogenated and deuterated monolayers, researchers can unambiguously assign specific vibrational modes to different parts of the molecule (e.g., methylene (B1212753) vs. methyl groups). researchgate.netacs.org This allows for a detailed understanding of molecular conformation, packing density, and the nature of both intramolecular and intermolecular couplings within the SAM. acs.org
Advanced Analytical Applications: The primary advantage of using this compound lies in analytical techniques that are sensitive to isotopic substitution.
Neutron Scattering and Reflectometry: As noted, the significant contrast in neutron scattering length between H and D is a key advantage. nih.govwikipedia.org In studies of complex interfaces, such as a lipid bilayer supported on a SAM, selective deuteration is essential. nih.gov Using a this compound SAM allows researchers to isolate the scattering signal from the monolayer, providing precise information about its thickness, density, and orientation relative to other components in a layered system. nih.govnih.gov
Sum Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific vibrational spectroscopy technique. In mixed monolayer systems or when studying the adsorption of molecules onto a SAM, using a deuterated component like this compound allows for the spectral separation of signals from the different molecules at the interface. This enables the individual characterization of each component's structure and orientation. nih.gov
Inelastic Electron Tunneling Spectroscopy (IETS): IETS measures the vibrational modes of molecules in a tunnel junction. Isotope labeling has proven crucial for the precise assignment of IETS peaks. nii.ac.jp By comparing the IETS spectra of normal and deuterated alkanethiols, scientists can identify which vibrational modes are active and gain a clearer picture of the molecule-surface interaction. researchgate.netaip.org It is even possible to map the distribution of deuterated molecules within a hydrogenated monolayer, discriminating them by their chemical (vibrational) properties. aip.org
Mass Spectrometry: In techniques like secondary ion mass spectrometry (SIMS), which can analyze the chemical composition of surfaces, the mass difference of this compound makes it easily distinguishable from its hydrogenated counterpart or other contaminants, enabling clearer analysis of surface composition and exchange reactions. nih.gov
Data Tables
Table 1: Physical and Chemical Properties
This table compares the fundamental properties of 1-Dodecanethiol with its deuterated analogue, this compound.
| Property | 1-Dodecanethiol | This compound |
| Molecular Formula | C₁₂H₂₆S sigmaaldrich.comnih.gov | C₁₂HD₂₅S cymitquimica.comalfa-chemistry.com |
| Molecular Weight | ~202.40 g/mol sigmaaldrich.comnih.gov | ~227.55 g/mol cymitquimica.comalfa-chemistry.com |
| CAS Number | 112-55-0 sigmaaldrich.com | 869563-00-8 cymitquimica.com |
| Appearance | Colorless to pale-yellow liquid nih.gov | Neat (liquid) cymitquimica.com |
Table 2: Neutron Scattering Properties
This table highlights the fundamental difference in neutron interaction between hydrogen (Protium) and Deuterium, which is the basis for contrast variation techniques.
| Isotope | Coherent Scattering Length (fm) |
| Protium (¹H) | -3.74 nih.govwikipedia.org |
| Deuterium (²H or D) | +6.67 nih.govwikipedia.org |
Table 3: Representative Vibrational Frequency Shifts
This conceptual table illustrates the typical shifts observed in the stretching frequencies of carbon-hydrogen bonds upon deuteration, a key principle used in vibrational spectroscopy studies of these molecules. researchgate.netaip.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Hydrogenated Alkanethiols | Typical Frequency Range (cm⁻¹) in Deuterated Alkanethiols |
| C-H Stretch | ~2850 - 2960 | N/A |
| C-D Stretch | N/A | ~2070 - 2220 |
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAHIZMDSQCWRP-VVZIYBSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Deuterated Alkanethiols
General Approaches to Deuterium (B1214612) Incorporation in Hydrocarbon Chains
Achieving high levels of deuterium incorporation, particularly perdeuteration, in a long hydrocarbon chain such as dodecane (B42187) necessitates robust and efficient synthetic methods.
The preparation of perdeuterated alkanes often involves multi-step synthetic sequences or, more efficiently, direct hydrogen-deuterium (H/D) exchange protocols using heterogeneous catalysts. osti.govresearchgate.net A notable method for the multiple deuteration of alkanes employs a mixed catalytic system of Platinum on carbon (Pt/C) and Rhodium on carbon (Rh/C). researchgate.net
This synergistic catalysis has been successfully applied to the perdeuteration of n-dodecane. researchgate.net The reaction is typically carried out using a deuterium source like D₂O in a deuterated solvent. The proposed mechanism involves the transition metal-catalyzed activation of the C-H bonds of the alkane, facilitating the exchange with deuterium atoms. researchgate.net While perdeuteration of fatty acids and their derivatives using Pt/C has been established, the direct perdeuteration of simple alkanes benefits from the mixed Pt/C and Rh/C system, which can achieve high isotopic purity under relatively mild conditions. osti.govresearchgate.net
Table 1: Example of a Catalytic System for Perdeuteration of n-Dodecane
| Catalyst System | Deuterium Source | Substrate | Product | Deuterium Incorporation |
|---|
While 1-Dodecane-D25-thiol is a perdeuterated compound, the principles of regioselective deuteration are fundamental to the broader field of isotopic labeling. These strategies allow for the precise placement of deuterium atoms at specific positions within a molecule, which is crucial for mechanistic studies and probing biosynthetic pathways. rsc.orgresearchgate.net
Various catalytic systems have been developed to achieve regioselectivity:
Metal-Pincer Complexes: Homogeneous manganese (Mn) and iron (Fe) pincer catalysts have been used for the regioselective deuteration of alcohols using D₂O as both the deuterium source and solvent. rsc.org Depending on the metal, deuterium can be incorporated selectively at the α-position or at both the α- and β-positions of primary alcohols. rsc.org
Iridium Catalysis: Iridium complexes are highly effective for ortho-directed hydrogen isotope exchange (HIE) on aromatic compounds. acs.org For aliphatic systems, certain iridium catalysts can achieve deuteration of unactivated C-H bonds, with selectivity sometimes observed for less sterically hindered positions. acs.org
Lewis Acid Catalysis: The catalyst B(C₆F₅)₃ has been used for the deuteration of terminal olefins with D₂O, proceeding through carbocation intermediates to achieve hydrogen-deuterium exchange with high incorporation levels. acs.org
These methods highlight the sophisticated catalytic tools available for controlled deuterium incorporation, forming the basis from which more exhaustive deuteration protocols are developed.
Conversion of Deuterated Alkanes to Deuterated Thiols
Once the perdeuterated alkane backbone is synthesized (e.g., n-dodecane-d₂₆), it must be functionalized to introduce the thiol group. This typically involves converting the deuterated alkane into a suitable precursor, such as an alkyl halide.
A common and highly effective method for preparing thiols is through the nucleophilic substitution of an alkyl halide. openstax.orgpearson.com For the synthesis of this compound, a perdeuterated dodecyl halide (e.g., 1-bromo-dodecane-d₂₅) would serve as the key intermediate.
The conversion proceeds via an Sₙ2 reaction. Several nucleophilic sulfur reagents can be used:
Thiourea (B124793): The reaction of the alkyl halide with thiourea forms an intermediate isothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to yield the corresponding thiol. openstax.orgatamanchemicals.comprepchem.com This is a classic and reliable method that avoids the formation of sulfide (B99878) byproducts. openstax.org
Thioacetate (B1230152): An alternative route involves reacting the alkyl halide with a thioacetate salt (e.g., potassium thioacetate) to form a thioester intermediate. amazonaws.comresearchgate.net Subsequent hydrolysis or deacetylation under basic conditions liberates the free thiol. researchgate.net Microwave-assisted protocols for this reaction have been shown to significantly reduce reaction times. amazonaws.com
Perdeuteration of n-dodecane to n-dodecane-d₂₆.
Radical bromination to produce 1-bromo-dodecane-d₂₅.
Nucleophilic substitution with a sulfur nucleophile (e.g., thiourea) followed by hydrolysis to yield this compound.
Table 2: Common Reagents for Thiol Synthesis from Alkyl Halides
| Reagent | Intermediate | Key Advantage |
|---|---|---|
| Thiourea | Isothiouronium Salt | Clean reaction, minimizes sulfide byproduct formation. openstax.org |
| Potassium Thioacetate | Thioester | Mild conditions, amenable to one-pot procedures. amazonaws.com |
Furthermore, the broader field of reductive deuteration involves adding deuterium to a molecule through a reductive process, often targeting unsaturated bonds or functional groups. acs.orgresearchgate.net For instance, catalytic transfer deuteration can reduce alkenes and alkynes to deuterated alkanes. nih.govresearchgate.net
Emerging Catalytic Deuteration Techniques for Organic Molecules
The demand for deuterated compounds has spurred significant innovation in catalytic deuteration methods, moving towards more efficient, selective, and safer processes. acs.orgnih.gov
Catalytic Transfer Deuteration: This emerging technique uses readily available, easy-to-handle deuterium donors instead of flammable and pressurized D₂ gas. marquette.edunih.govresearchgate.net Catalysts based on copper or other transition metals facilitate the transfer of deuterium from a donor molecule (such as deuterated alcohols or silanes) to a substrate, like an alkene or alkyne. researchgate.net This approach offers new opportunities for selectivity and is more practical for many laboratory settings. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has been applied to deuteration reactions. researchgate.net For example, cobalt/photoredox dual catalysis can promote H/D exchange in alkenes or, under different conditions, the reductive deuteration of alkenes to form polydeuterated alkanes. researchgate.net More recently, metallaphotoredox-catalyzed methods using thianthrenium salts have been developed for the synthesis of alkanes with deuterium atoms at specific positions. nih.gov
Earth-Abundant Metal Catalysis: There is a growing focus on using catalysts based on earth-abundant and less toxic metals. Iron complexes have been developed for H/D exchange at aromatic C-H bonds and can be used for regioselective deuteration. nih.gov These methods provide more sustainable and cost-effective alternatives to catalysts based on precious metals like iridium and rhodium. rsc.org
These advanced techniques are continually expanding the toolkit for chemists, enabling the synthesis of complex deuterated molecules like this compound with greater precision and efficiency. acs.orgresearchgate.net
Photoredox-Catalyzed Hydrogen-Deuterium Exchange Protocols
Visible-light photoredox catalysis has emerged as a powerful and mild strategy for the deuteration of organic molecules, including those with unactivated C(sp³)–H bonds typical of long alkyl chains. princeton.edu This approach offers an alternative to harsher, traditional methods and allows for high levels of deuterium incorporation under ambient conditions. The synthesis of this compound can be envisioned through a synergistic photoredox and hydrogen atom transfer (HAT) catalytic cycle.
The general mechanism for this transformation involves several key steps. nih.gov Initially, a photocatalyst (PC), such as an iridium complex or an organic dye like 4CzIPN, is excited by visible light to a long-lived, high-energy state (PC*). nih.govresearchgate.net This excited photocatalyst can then engage in a single-electron transfer (SET) process. In a common pathway, the excited photocatalyst oxidizes a suitable molecule to generate a radical cation, which then facilitates the formation of a key carbon-centered radical on the substrate.
For the deuteration of an alkane chain, a HAT co-catalyst, often a thiol, is employed in conjunction with the photoredox cycle. nju.edu.cn This thiol catalyst first undergoes H/D exchange with an inexpensive and readily available deuterium source, typically deuterium oxide (D₂O), to form a deuterated thiol (R-SD). nju.edu.cn The photocatalytically generated substrate radical can then abstract a deuterium atom from R-SD to yield the deuterated product and a thiyl radical (RS•). This thiyl radical is subsequently reduced by the reduced form of the photocatalyst to complete the catalytic cycle. nih.gov
A relevant protocol for the deuteration of alkyl chains involves the use of a thiol as a deuterium atom transfer catalyst. For instance, a method developed for the dehalogenative deuteration of alkyl iodides utilizes dodecanethiol itself as the transfer agent, with D₂O as the deuterium source and a radical initiator. nju.edu.cn To achieve perdeuteration of 1-dodecanethiol (B93513), the reaction would need to be driven to completion by using a large excess of D₂O and allowing sufficient reaction time to ensure all 25 C-H bonds on the dodecyl chain, plus the S-H bond, are exchanged for C-D and S-D bonds, respectively. The process is driven by the high concentration of the deuterium source, which ensures that the reversible HAT steps favor the formation of the deuterated product.
Transition Metal-Catalyzed Deuteration Approaches
Transition metal catalysis provides a robust and efficient avenue for the perdeuteration of alkanes and functionalized alkyl chains through H/D exchange. mdpi.com These methods can be either homogeneous or heterogeneous and are particularly effective for activating the typically inert C(sp³)–H bonds of an alkane chain. osti.govchemrxiv.org
Heterogeneous Catalysis: Heterogeneous catalysts, such as platinum group metals supported on carbon (e.g., Pt/C, Rh/C, Pd/C), are highly effective for the exhaustive deuteration of aliphatic chains. osti.govgoogle.com In a typical procedure for synthesizing this compound, the starting material, 1-dodecanethiol, would be heated in a sealed vessel with a suspension of the catalyst (e.g., 10 wt% Pt/C) in heavy water (D₂O). osti.gov The mechanism involves the oxidative addition of a C-H bond onto the metal surface, forming a metal-alkyl-hydride intermediate. google.com The adsorbed species can then undergo exchange with the surrounding D₂O molecules before reductive elimination regenerates the C-H (or C-D) bond and releases the molecule back into the solution. google.com Repeated cycles of adsorption, C-H/C-D exchange, and desorption eventually lead to the substitution of all hydrogen atoms on the alkyl chain with deuterium. While highly effective, these conditions can sometimes require elevated temperatures, and the strong coordination of the thiol group to the metal surface may influence catalyst activity.
Homogeneous Catalysis: Homogeneous catalysts, particularly iridium complexes, have shown exceptional activity for H/D exchange on unactivated alkanes under milder conditions. chemrxiv.orgmarquette.eduacs.org Iridium pincer complexes, for example, can catalyze H/D exchange using D₂O or deuterated solvents like benzene-d₆ as the deuterium source. chemrxiv.org The catalytic cycle is believed to proceed through the activation of C-H bonds via oxidative addition to the iridium center. The resulting iridium-hydride species can then exchange with the deuterated solvent. This process, when applied to 1-dodecanethiol, would systematically replace the hydrogens along the twelve-carbon chain. The selectivity can sometimes be influenced by steric factors, but conditions can often be tuned to achieve exhaustive deuteration. chemrxiv.org The primary advantage of homogeneous catalysis is the potential for higher activity and selectivity at lower temperatures, although catalyst separation from the product can be more complex than with heterogeneous systems.
Assessment of Isotopic Purity and Deuterium Distribution in Synthetic Products
Following the synthesis of this compound, a critical step is to accurately determine the isotopic purity and the distribution of deuterium atoms within the molecule. This assessment validates the success of the deuteration strategy and quantifies the final product's quality. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique that provides site-specific information about isotopic incorporation. rug.nl
¹H NMR Spectroscopy: In a fully deuterated sample of this compound, the ¹H NMR spectrum would ideally show the complete disappearance of signals corresponding to the alkyl chain protons (typically found between δ 0.8-2.7 ppm) and the thiol proton. The degree of deuteration can be quantified by integrating the residual proton signals against a known internal standard. cardiff.ac.uk This allows for the calculation of the percentage of deuterium incorporation at each specific position along the carbon chain.
²H NMR (Deuterium NMR) Spectroscopy: A ²H NMR spectrum provides direct evidence of deuterium incorporation. nih.gov It shows signals at chemical shifts corresponding to the positions where deuterium has been substituted for hydrogen. For this compound, this would result in a spectrum showing signals for the deuterons along the alkyl chain, confirming their presence and location. The combination of ¹H and ²H NMR provides a comprehensive picture of the isotopic composition. nih.gov
For this compound, the molecular weight of the non-deuterated compound (C₁₂H₂₆S) is approximately 202.20 amu. The fully deuterated isotopologue (C₁₂D₂₅SH, assuming the thiol hydrogen is exchanged back) would have a mass of approximately 227.35 amu. The mass spectrum would show a distribution of peaks around this value. By analyzing the relative intensities of these peaks (M, M+1, M+2, ... M+25), the average isotopic enrichment and the percentage of each isotopologue can be calculated. This provides a statistical distribution of the deuterium content across the entire sample.
Interactive Data Table: Example of Isotopic Purity Assessment for a Synthesized Batch of this compound
This table illustrates typical data obtained from HR-MS analysis for determining isotopic purity. The distribution shows the percentage of molecules containing a specific number of deuterium atoms.
| Number of Deuterium Atoms (n) | Isotopologue | Relative Abundance (%) |
| 25 | C₁₂D₂₅SH | 96.5 |
| 24 | C₁₂HD₂₄SH | 2.8 |
| 23 | C₁₂H₂D₂₃SH | 0.5 |
| 22 | C₁₂H₃D₂₂SH | 0.2 |
| <22 | - | <0.1 |
| Average Isotopic Purity | >99% D |
Spectroscopic Characterization and Isotopic Effects of 1 Dodecane D25 Thiol
Vibrational Spectroscopy for Probing Molecular Structure and Dynamics
Vibrational spectroscopy serves as a powerful tool to investigate the structural and dynamic properties of molecules. By analyzing the vibrational modes, detailed information about bond strengths, molecular orientation, and intermolecular interactions can be obtained. For 1-dodecane-d25-thiol, the presence of deuterium (B1214612) significantly alters the vibrational frequencies, providing a unique window into its behavior, especially in self-assembled monolayers (SAMs).
Fourier Transform Infrared (FTIR) Spectroscopy of C-D Stretching Modes
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the vibrational modes of molecules. In the case of this compound, the C-D stretching modes are of particular interest. These modes appear in a spectral region (approximately 2000-2250 cm⁻¹) that is distinct from the C-H stretching region (around 2800-3000 cm⁻¹). harvard.edu This separation is advantageous as it minimizes interference from adventitious hydrocarbon contaminants, allowing for a clearer interpretation of the spectra. harvard.edu
The analysis of C-D stretching bands provides valuable information about the conformational order of the alkyl chains in SAMs. For instance, the presence of sharp and well-defined C-D stretching peaks is indicative of a highly ordered, all-trans conformation of the dodecyl chain. acs.org Conversely, broader peaks suggest a more disordered or liquid-like state. The frequencies of the symmetric (d⁺) and asymmetric (d⁻) C-D stretching modes can be used to determine the packing density and conformational order of the monolayer. For example, in highly ordered SAMs, the symmetric CD₂ stretching mode is typically observed around 2075 cm⁻¹, while the asymmetric stretch appears near 2218 cm⁻¹. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
| Symmetric C-D Stretch (d⁺) | ~2075 | Indicates conformational order |
| Asymmetric C-D Stretch (d⁻) | ~2218 | Indicates conformational order |
| C-D Stretching Modes | 2000-2250 | Minimizes interference from C-H contaminants |
Raman and Surface-Enhanced Raman Spectroscopy (SERS) for Thiol Functional Group Analysis
Raman spectroscopy, and its highly sensitive variant Surface-Enhanced Raman Spectroscopy (SERS), are powerful techniques for probing the vibrational modes of molecules, particularly the thiol functional group. mdpi.com SERS, in particular, offers enormous signal enhancement, enabling the detection of even single molecules. aps.org
The S-H stretching vibration in non-deuterated thiols typically appears around 2550-2582 cm⁻¹. rsc.orgispub.com Upon deuteration of the thiol group (S-D), this band experiences a significant redshift. rsc.org This isotopic shift is a clear marker for the presence and state of the thiol headgroup in SAMs. The C-S stretching mode, typically found in the 600-700 cm⁻¹ region, also exhibits a noticeable shift upon deuteration of the thiol proton. rsc.orgchemrxiv.org
SERS studies on deuterated thiols adsorbed on metal surfaces, such as silver and gold, have demonstrated that the deuteration of the thiol proton leads to a substantial shift in the S-H vibration (by about 400 cm⁻¹) and a smaller but significant shift in the C-S vibration (over 15-20 cm⁻¹). rsc.orgchemrxiv.org These shifts provide direct evidence of the protonation state of the thiol group at the surface. rsc.org
Sum-Frequency Generation (SFG) Spectroscopy for Surface-Specific Vibrational Information
Sum-Frequency Generation (SFG) spectroscopy is a surface-specific nonlinear optical technique that provides vibrational spectra of interfaces. acs.org It is particularly well-suited for studying the structure and orientation of molecules in SAMs. nih.govresearchgate.netaps.org By combining a fixed-frequency visible laser beam with a tunable infrared beam, SFG generates a signal at the sum frequency, which is enhanced when the infrared frequency is resonant with a vibrational mode of the interfacial molecules. acs.org
In studies of this compound SAMs, SFG can selectively probe the vibrational modes of the deuterated alkyl chain and the terminal methyl group. The use of deuterated chains is advantageous as it shifts the vibrational signals to a region with lower background, improving the signal-to-noise ratio. nih.gov The orientation of the terminal CD₃ group can be determined by analyzing the polarization dependence of the SFG signal. researchgate.net This provides crucial information about the packing and ordering of the monolayer. For example, SFG studies have been used to determine the tilt angle of the terminal methyl group in mixed monolayers of protonated and deuterated thiols. nih.govresearchgate.net
The absence of strong signals from the CD₂ groups in the SFG spectra of well-formed monolayers indicates a high degree of conformational order, with the alkyl chains adopting an all-trans configuration. researchgate.net
Analysis of Deuterium Isotope Shifts in C-S and S-H/S-D Vibrations
The substitution of hydrogen with deuterium leads to predictable shifts in vibrational frequencies due to the increased reduced mass of the vibrating system. libretexts.org This isotopic effect is particularly pronounced for vibrations involving the substituted atom.
In the context of this compound, the most significant isotopic shifts are observed for the S-H/S-D and C-H/C-D vibrations. As mentioned earlier, the S-H stretching frequency undergoes a large redshift upon deuteration to S-D. rsc.org Similarly, the C-H stretching vibrations of the alkyl chain are replaced by C-D stretching vibrations at lower frequencies. harvard.edu
The C-S stretching vibration is also affected by deuteration, not only of the alkyl chain but also of the thiol proton. rsc.org The magnitude of the shift in the C-S frequency upon S-D substitution can provide insights into the nature of the sulfur-metal bond in SAMs. chemrxiv.org Computational studies have shown that deuteration causes a redshift in vibrational frequencies, which is a direct consequence of the increased mass. ajchem-a.com The analysis of these isotopic shifts, in conjunction with theoretical calculations, allows for a more detailed assignment of vibrational modes and a deeper understanding of the molecular structure and bonding. mdpi.com
| Vibration | Protonated Frequency (cm⁻¹) | Deuterated Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |
| S-H/S-D Stretch | ~2570 | ~2170 | ~400 rsc.org |
| C-S Stretch | Varies | Shifts by >15-20 upon S-D substitution rsc.orgchemrxiv.org | >15-20 rsc.orgchemrxiv.org |
| C-H/C-D Stretch | ~2850-2960 | ~2075-2225 researchgate.net | ~700-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in both solution and the solid state. ontosight.ai For deuterated compounds like this compound, Deuterium (²H) NMR offers unique advantages.
Deuterium (²H) NMR for Investigating Molecular Mobility and Environment
Deuterium (²H) NMR spectroscopy is particularly sensitive to the local environment and molecular motion of deuterated species. wikipedia.orgnumberanalytics.com Unlike proton (¹H) NMR, where strong dipolar couplings can lead to broad lines in solids, the quadrupolar interaction in ²H NMR provides detailed information about molecular dynamics. researchgate.net The lineshape of a ²H NMR spectrum is highly dependent on the orientation and mobility of the C-D bond vector. wikipedia.org
In the context of this compound, especially when incorporated into systems like SAMs or composites, ²H NMR can be used to probe the dynamics of the deuterated alkyl chain. dtic.mil By analyzing the changes in the spectral lineshape as a function of temperature, it is possible to characterize different types of molecular motions, such as gauche-trans isomerizations and rotational diffusion. dtic.mil
For example, studies on deuterated coupling agents on silica (B1680970) surfaces have used ²H solid-echo NMR to model the motions of the alkyl portion. The results were consistent with the alkyl chains undergoing conformational isomerizations and slow anisotropic rotation. dtic.mil The use of deuterated solvents is also a common practice in ¹H NMR to avoid interference from solvent protons, highlighting the distinct resonance frequencies of protons and deuterons. savemyexams.comstudymind.co.uk
| NMR Technique | Information Gained from this compound |
| Deuterium (²H) NMR | Molecular mobility of the deuterated alkyl chain. dtic.mil |
| Orientation and dynamics of C-D bonds. wikipedia.org | |
| Characterization of molecular motion (e.g., gauche-trans isomerizations, rotational diffusion). dtic.mil | |
| Probing the local environment of the deuterated species. numberanalytics.com |
Utilization of Deuteration in ¹H and ¹³C NMR for Spectral Simplification and Assignment
The primary application of this compound in Nuclear Magnetic Resonance (NMR) spectroscopy lies in the simplification of complex spectra. In standard ¹H NMR, the spectrum of unlabeled 1-dodecanethiol (B93513) exhibits a complex series of overlapping multiplets for the methylene (B1212753) protons, making unambiguous assignment challenging. rsc.org The deuteration of the alkyl chain in this compound effectively removes these signals from the ¹H NMR spectrum, as deuterium is not directly observed in this experiment. This leaves only the signal from the thiol proton (-SH), and any residual, non-deuterated sites, allowing for focused study of these specific protons without interference from the long alkyl chain.
Similarly, in ¹³C NMR spectroscopy, the signals from the deuterated carbons are significantly altered. The coupling between carbon-13 and deuterium (C-D) results in multiplets and a decrease in signal intensity due to the nuclear Overhauser effect (NOE) being less efficient with deuterium compared to protons. This simplifies the spectrum by effectively "muting" the signals from the deuterated dodecyl chain, thereby allowing for easier identification of signals from other non-deuterated components in a mixture or on a functionalized surface. researchgate.net This spectral simplification is crucial when studying complex systems where multiple hydrocarbon species might be present. acs.orgillinois.edu
A comparison of the expected ¹H NMR chemical shifts for the protons in unlabeled 1-dodecanethiol highlights the complexity that is overcome by using the deuterated analogue.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-Dodecanethiol
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| α-CH₂ | 2.51 | Quartet | 7.33 |
| β-CH₂ | 1.60 | Quintet | 7.58 |
| γ-C₁₁ Protons | 1.26 | Unresolved Multiplet | - |
| ω-CH₃ | 0.87 | Triplet | 6.90 |
| SH | 1.39 | Unresolved Multiplet | - |
Data sourced from a study on the reaction of 1-dodecanethiol with bismuth powder. rsc.org
Solid-State NMR for Characterizing Ordered Assemblies
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in ordered assemblies, such as self-assembled monolayers (SAMs) on surfaces. techconnect.org The use of this compound in ssNMR studies of SAMs provides distinct advantages. Deuterium (²H) ssNMR is particularly sensitive to molecular motion. nih.gov By selectively labeling the alkyl chain with deuterium, researchers can probe the dynamics of the chain, such as rotational and translational motions, and determine the degree of conformational order within the monolayer. gatech.edu
Studies have shown that the lineshape of the ²H NMR spectrum is highly dependent on the motional regime of the C-D bonds. nih.gov In a highly ordered, rigid environment, a broad Pake doublet pattern is observed. As molecular motion increases, the lineshape narrows and changes, providing quantitative information about the rates and amplitudes of these motions. This allows for detailed characterization of the packing density and thermal behavior of the alkanethiol chains within the SAM. gatech.edu
Mass Spectrometry for Isotopic Composition and Purity Verification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing confirmation of its isotopic enrichment and chemical purity.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for verifying the successful synthesis of this compound. It allows for the precise determination of the monoisotopic mass of the molecule, which is significantly different from its unlabeled counterpart. chemspider.com The theoretical monoisotopic mass of this compound (C₁₂HD₂₅S) is approximately 227.332440 Da, while the unlabeled 1-dodecanethiol (C₁₂H₂₆S) has a monoisotopic mass of approximately 202.180924 Da. lgcstandards.comnih.gov
HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can readily distinguish between these masses, confirming the incorporation of deuterium atoms. lcms.cz Furthermore, the isotopic pattern in the mass spectrum can be analyzed to determine the degree of deuteration and identify the presence of any partially deuterated or unlabeled species, thereby assessing the isotopic purity of the sample. msu.edu
Interactive Data Table: Mass Spectrometric Properties of Dodecanethiol Isotopologues
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
|---|---|---|---|
| 1-Dodecanethiol | C₁₂H₂₆S | 202.180924 | 202.40 |
| This compound | C₁₂HD₂₅S | 227.332440 | 227.553 |
Data compiled from various chemical databases. chemspider.comlgcstandards.comnih.gov
Applications in Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
This compound is an ideal internal standard for isotope dilution mass spectrometry (IDMS), a highly accurate method for quantitative analysis. nist.govptb.de In this technique, a known amount of the isotopically labeled standard (this compound) is added to a sample containing the unlabeled analyte (1-dodecanethiol). nih.gov
Because the deuterated standard is chemically identical to the analyte, it behaves in the same manner during sample preparation, extraction, and chromatographic separation. ptb.de Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte and the isotopically labeled standard, the precise concentration of the analyte in the original sample can be determined with high accuracy and precision, correcting for any procedural losses. nih.gov This approach has been successfully used to quantify alkanethiols in various complex matrices. nih.gov
Self Assembled Monolayers Sams of 1 Dodecane D25 Thiol
Fundamental Principles of Deuterated Thiol Chemisorption on Noble Metal Surfaces (e.g., Au, Ag)
The formation of a self-assembled monolayer of 1-dodecane-d25-thiol on noble metal surfaces like gold (Au) and silver (Ag) is primarily driven by the strong, specific interaction between the sulfur headgroup of the thiol and the metal substrate. This process, known as chemisorption, involves the formation of a stable metal-thiolate bond. The energy associated with the S-Au interaction is substantial, estimated to be around 160-190 kJ/mol, which is the main driving force for the self-assembly process. diva-portal.org
The adsorption mechanism is generally considered to be a dissociative process where the hydrogen atom of the thiol's S-H group is lost, and the sulfur atom bonds directly to the metal surface, forming a thiolate species (RS-M). researchgate.net The use of deuterated alkanethiols, such as this compound, does not fundamentally change this chemisorption principle. However, the difference in mass between deuterium (B1214612) and hydrogen can introduce subtle kinetic isotope effects, though the thermodynamics of the strong sulfur-metal bond formation remains the dominant factor. nih.gov
The interaction of the thiol headgroup with the surface is the strongest among all interactions involved in SAM formation and dictates the initial immobilization of molecules onto specific sites on the substrate. diva-portal.org On gold, particularly the Au(111) surface, the thiolate molecules arrange themselves into a highly ordered (√3 × √3)R30° structure. sigmaaldrich.com This arrangement is a result of the interplay between the strong sulfur-gold bond and the van der Waals interactions between the adjacent deuterated alkyl chains. uh.edu The deuterated alkyl chains, similar to their hydrogenated counterparts, adopt a thermodynamically favorable all-trans conformation in densely packed monolayers to maximize these stabilizing lateral interactions. uh.edunih.gov
The use of deuterated chains is particularly advantageous in various spectroscopic and scattering techniques. For instance, in Infrared Reflection-Absorption Spectroscopy (IRRAS), the C-D stretching modes appear in a distinct frequency range (around 2000-2250 cm⁻¹) from the C-H stretching modes (2800-3000 cm⁻¹). harvard.edu This separation allows for the unambiguous study of the deuterated monolayer's structure and orientation, even in the presence of hydrogen-containing contaminants. harvard.eduescholarship.org Similarly, neutron reflectivity (NR) benefits greatly from the significant difference in scattering length density (SLD) between hydrogen and deuterium, providing enhanced contrast to probe the monolayer's thickness, density, and interfacial structure with high precision. nih.govuni-tuebingen.densf.gov
Kinetics and Thermodynamics of Deuterated SAM Formation
The formation of alkanethiol SAMs is a complex process that is often described by models more sophisticated than simple Langmuir adsorption kinetics. tugraz.at Studies have shown that the assembly process involves multiple stages with different time scales. uh.edutugraz.at Initially, there is a rapid adsorption of thiol molecules onto the substrate, driven by the strong sulfur-metal bond. This is followed by a slower reorganization phase, which can last for several hours, where the molecules rearrange on the surface to form a more ordered, crystalline-like structure with minimized defects. uh.edusigmaaldrich.com
Kinetics: The kinetics of SAM formation can be influenced by several factors:
Concentration: The initial rate of adsorption generally increases with the concentration of the thiol solution. tugraz.at Typical concentrations used are in the millimolar (mM) range. sigmaaldrich.com
Solvent: The choice of solvent can affect the kinetics. It is believed that solvent molecules must be displaced from the metal surface before the thiol can adsorb, so stronger solvent-surface interactions can slow down the initial adsorption rate. tugraz.at Ethanol (B145695) is a commonly used solvent. sigmaaldrich.com
Temperature: Temperature can influence the rate of both the initial adsorption and the subsequent ordering process.
Studies monitoring the formation process often reveal a two-step kinetic model: a fast initial uptake followed by a slow organizational phase. For example, Bain et al. first described this two-regime growth, where the initial fast step involves molecules adsorbing onto the surface, and the slower second step involves the ordering of the alkyl chains into a densely packed structure. uh.edu The use of this compound allows for precise monitoring of these kinetic steps using techniques like IRRAS, by tracking the intensity and frequency of the C-D stretching bands over time.
Structural and Orientational Analysis of D25-Thiol SAMs
The use of this compound provides a powerful advantage for detailed structural analysis of SAMs due to the unique spectroscopic and scattering properties of deuterium. Techniques like Neutron Reflectivity (NR), Sum-Frequency Generation (SFG) vibrational spectroscopy, and Infrared Reflection-Absorption Spectroscopy (IRRAS) can yield precise information on the monolayer's architecture. nih.govuni-tuebingen.dersc.org
In a well-ordered SAM, the deuterated dodecyl chains of this compound are tilted at an angle of approximately 30° with respect to the surface normal on a Au(111) substrate. sigmaaldrich.com This tilting allows for optimal van der Waals interactions between adjacent chains, leading to a dense, crystalline-like packing arrangement. The chains predominantly adopt an all-trans conformation, which maximizes their length and the interaction energy. nih.gov
The degree of conformational order (i.e., the ratio of trans to gauche conformers) can be quantitatively assessed using vibrational spectroscopy. The frequencies of the C-D stretching modes are sensitive to the conformational state of the alkyl chain. A higher frequency is typically associated with a more disordered, liquid-like state (more gauche defects), while a lower frequency indicates a well-ordered, solid-like state (predominantly all-trans).
Neutron reflectivity is particularly effective for studying deuterated SAMs. nih.govill.eu By measuring the reflection of a neutron beam from the surface, a profile of the scattering length density (SLD) perpendicular to the surface can be obtained. epj-conferences.org Because deuterium has a significantly different SLD from hydrogen, using this compound provides high contrast, allowing for precise determination of the monolayer thickness, roughness, and molecular density. uni-tuebingen.densf.gov
| Parameter | Typical Value | Primary Characterization Technique |
|---|---|---|
| Tilt Angle (from normal) | ~30° | NEXAFS, IRRAS |
| Monolayer Thickness (C12) | ~15-17 Å | Ellipsometry, Neutron Reflectivity |
| Chain Conformation | Predominantly all-trans | IRRAS, SFG, Raman Spectroscopy |
| Surface Lattice | (√3 × √3)R30° | STM, LEED |
Ideally, a SAM forms a complete, defect-free monolayer. However, in practice, various types of defects exist, such as pinholes, domain boundaries, and disordered regions where molecules are not well-packed. acs.org These defects can significantly influence the properties of the SAM, including its barrier properties and stability.
The surface coverage (Γ), typically measured in molecules per unit area, is a key parameter. For alkanethiols on gold, the coverage is approximately 4.5 x 10¹⁴ molecules/cm². tugraz.at This high density is a result of the strong intermolecular forces.
Characterizing defects is challenging but crucial. Scanning Tunneling Microscopy (STM) can directly visualize the molecular arrangement and identify defects on the atomic scale. escholarship.org Electrochemical methods can also probe defects; for instance, the presence of pinholes allows ions from an electrolyte solution to reach the underlying metal substrate, which can be detected as a current.
Neutron reflectivity studies on deuterated SAMs have revealed that even well-formed monolayers can absorb a significant amount of water (or other small molecules from the environment) into these defect sites and fluid regions when submerged. nsf.gov This highlights that SAMs are not perfectly impenetrable barriers and possess a degree of structural heterogeneity. The amount of water infiltration appears to be independent of the terminal group's hydrophilicity, suggesting it is primarily related to the inherent structural defects of the monolayer. nsf.gov
A key question in the study of thiol SAMs is the exact nature of the sulfur-metal interface, specifically whether the thiol headgroup exists entirely as a deprotonated thiolate (RS⁻) or if a fraction remains as a protonated thiol (RSH).
Recent studies using Surface-Enhanced Raman Spectroscopy (SERS) have provided significant insights into this issue. By comparing the spectra of regular (S-H) and deuterium-labeled (S-D) thiols, researchers can identify the vibrational modes associated with the headgroup. A study on aliphatic thiols on roughened Ag and Au surfaces showed the presence of S-H vibrations, which shifted upon deuteration, alongside shifts in the C-S vibration. rsc.org This evidence, supported by X-ray Photoelectron Spectroscopy (XPS), suggests that aliphatic thiol SAMs on these roughened surfaces are partially protonated. rsc.org In contrast, on silver and gold nanoparticles, these vibrational signatures were absent, indicating that the thiols are fully deprotonated. rsc.org
Sum-frequency generation vibrational spectroscopy (SFG-VS) is another powerful technique for probing interfacial molecular structure and protonation states. rsc.orgpnas.org By analyzing the vibrational spectra at the buried interface, SFG can provide information on the orientation and chemical environment of the headgroup. pnas.org The protonation state can also be influenced by the surrounding environment, such as the pH of an adjacent aqueous solution or an applied electrochemical potential. acs.orgscielo.br
Mixed Monolayer Systems Incorporating this compound
Mixed SAMs, composed of two or more different thiol molecules, are of great interest for creating surfaces with tailored chemical functionalities. Incorporating this compound into a mixed monolayer serves two main purposes: it can act as a chemically simple, hydrophobic background matrix, and its isotopic label allows it to be distinguished from the other, hydrogenated components. atamanchemicals.com
When two or more thiols are co-adsorbed from a solution, they may either mix homogeneously at the molecular level or phase-separate into distinct domains. uh.edu The outcome depends on the compatibility of the alkyl chains and the terminal functional groups. For example, mixing hydrogenated and fluorinated thiols often leads to phase separation due to the immiscibility of their respective chains. core.ac.ukresearchgate.net
The use of this compound in conjunction with a hydrogenated thiol of similar chain length allows for detailed studies of mixing behavior. Techniques like IRRAS can simultaneously monitor the C-D and C-H stretching regions to assess the relative surface concentrations and conformational order of each component. Neutron reflectivity can also be used to probe the structure of mixed deuterated/hydrogenated SAMs, providing information on the distribution of the components perpendicular to the surface. nih.gov
| System | Observed Behavior | Key Influencing Factors |
|---|---|---|
| Different Chain Lengths | Often phase-separate; preferential adsorption of longer chains over time. uh.edu | Van der Waals interactions, thermodynamics. |
| Different Terminal Groups | Can be homogeneous or phase-separated. | Intermolecular forces (e.g., H-bonding), steric hindrance. acs.org |
| Hydrogenated + Fluorinated | Strong tendency for phase separation into domains. core.ac.ukresearchgate.net | Immiscibility of hydrocarbon and fluorocarbon chains. |
| Deuterated + Hydrogenated | Generally mix well if chain lengths are similar; allows for detailed structural analysis. nih.gov | Isotopic labeling provides contrast for analytical techniques. |
Studies have shown that preparing mixed SAMs with a precise, predictable surface composition can be challenging, as the ratio of components on the surface does not always reflect the ratio in the deposition solution. sigmaaldrich.com This is due to differences in adsorption kinetics and thermodynamic stability between the different thiol molecules. Therefore, careful calibration is often required to achieve a desired surface functionality.
Design and Fabrication of Mixed Deuterated/Non-deuterated Thiol SAMs
The creation of mixed self-assembled monolayers (SAMs) composed of deuterated and non-deuterated thiols, such as this compound and its hydrogenated counterpart, 1-dodecanethiol (B93513), on a gold substrate is a well-established method for precisely controlling surface properties. The process typically involves immersing a clean gold substrate into a solution containing a mixture of the two thiols. harvard.edumdpi.com While the self-assembly process can be rapid, achieving a highly ordered and consistent film requires careful attention to experimental conditions. sigmaaldrich.com
Key factors in the fabrication of high-quality mixed SAMs include a clean environment to prevent contamination, the use of appropriate solvents like high-purity ethanol, and suitable containers such as glass or polypropylene (B1209903) vials. sigmaaldrich.comsigmaaldrich.com To minimize oxidation and ensure a high-quality film, the process is often carried out with minimal oxygen exposure, for instance, by backfilling the container with an inert gas like nitrogen. sigmaaldrich.comsigmaaldrich.com The immersion time for the gold substrate in the thiol solution is typically between 24 to 48 hours to allow for the formation of a well-packed monolayer. sigmaaldrich.com
Molecular dynamics simulations have been employed to study the formation of mixed SAMs. For instance, a predesigned matrix of 1-dodecanethiol (DDT) has been used to simulate the formation of a SAM island from 1-octadecanethiol (B147371) (ODT) molecules. acs.org These simulations help in understanding the dynamics of SAM formation and the resulting structure.
The general steps for fabricating mixed deuterated/non-deuterated thiol SAMs are as follows:
Preparation of Thiol Solutions : Stock solutions of each thiol (deuterated and non-deuterated) are prepared separately. These are then mixed in the desired proportions to create the final solution. sigmaaldrich.com
Substrate Immersion : A clean gold substrate is immersed in the mixed thiol solution. sigmaaldrich.com
Incubation : The substrate is left in the solution for an extended period, typically 24-48 hours, to allow for the self-assembly process to reach equilibrium. sigmaaldrich.com
Rinsing and Drying : After incubation, the substrate is rinsed with a solvent to remove any non-chemisorbed molecules and then dried, often with a stream of dry nitrogen. sigmaaldrich.com
Control over Surface Composition and Functionality via Thiol Co-adsorption
The co-adsorption of two or more different thiols onto a gold surface allows for the creation of mixed SAMs with tunable surface properties. harvard.edu The final composition of the monolayer at the surface is not necessarily a direct reflection of the concentration ratio of the thiols in the solution. harvard.eduacs.org This disparity arises from differences in the solubilities of the components in the solvent and the intermolecular interactions between the tail groups within the monolayer. harvard.edu
For instance, in a mixed system of a polar-tailed thiol and a non-polar (methyl-tailed) thiol in ethanol, the adsorption of the polar component can be less favorable at low concentrations. harvard.edu Conversely, when using a non-polar solvent like an alkane, the adsorption of a hydroxyl-terminated thiol can be strongly favored over a methyl-terminated thiol, likely due to stabilizing intramonolayer hydrogen bonds. harvard.edu
The ability to control the surface composition is crucial for tailoring the functionality of the surface. By varying the ratio of deuterated and non-deuterated thiols, researchers can systematically alter properties such as wettability and protein adsorption. mdpi.com This control is essential for applications in biosensing, where the orientation and density of bioreceptors on the surface are critical. ifremer.fr
Table 1: Factors Influencing Surface Composition in Mixed Thiol SAMs
| Factor | Influence on Surface Composition |
| Solution Concentration Ratio | The primary determinant, though the surface ratio is often not identical to the solution ratio. harvard.eduacs.org |
| Solvent Polarity | Affects the solubility of different thiols, influencing their competitive adsorption. harvard.edu |
| Thiol Chain Length | Longer chains may be preferentially adsorbed over shorter chains. harvard.edu |
| Terminal Functional Groups | Intermolecular interactions between tail groups (e.g., hydrogen bonding) can significantly favor the adsorption of one component over another. harvard.edu |
| Substrate Topography | The presence of defects on the substrate surface can influence the adsorption and ordering of the monolayer. researchgate.net |
Interfacial Interactions and their Influence on SAM Stability
Role of Solvent Environment in SAM Formation
The solvent plays a critical role in the formation and quality of SAMs. While ethanol is a commonly used solvent due to its ability to dissolve most thiols, the choice of solvent can influence the final structure of the monolayer. uh.edu Studies have shown that the use of different solvents can affect the wettability and thickness of the resulting films. uh.edu For example, monolayers adsorbed from nonpolar solvents like hexadecane (B31444) may exhibit higher wettability, potentially due to the incorporation of solvent molecules into the monolayer structure. uh.edu
The polarity of the solvent has been shown to be a key factor. Polar solvents generally facilitate the formation of more ordered and denser monolayers compared to low-polarity solvents. acs.org For instance, using a mixture of ethanol and water can lead to the formation of highly dense and well-ordered dodecanethiol SAMs on gold. acs.org The solvent's properties, such as its polarity, solubility parameter, and molecular diameter, can all be correlated with the quality of the resulting SAM. acs.org In some cases, the use of certain solvents like dodecane (B42187) can lead to the formation of multilayers, which may be undesirable. researchgate.net
Table 2: Effect of Solvent on SAM Characteristics
| Solvent | Observation | Reference |
| Ethanol | Common solvent of choice, readily dissolves most thiols. | uh.edu |
| Hexadecane | Monolayers may exhibit higher wettability due to solvent incorporation. | uh.edu |
| Dodecane | Can lead to the formation of multilayered films. | researchgate.net |
| Ethanol/Water Mixture | Can produce highly dense and well-ordered SAMs. | acs.org |
Impact of Deuteration on Intermolecular Forces within SAMs
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can have subtle but significant effects on the intermolecular forces within a self-assembled monolayer. While the chemical properties remain largely the same, the increased mass of deuterium can influence vibrational frequencies and bond lengths, which in turn can affect non-covalent interactions like van der Waals forces.
Applications of 1 Dodecane D25 Thiol in Advanced Research Domains
Elucidation of Reaction Mechanisms and Kinetic Isotope Effects (KIEs)
The difference in mass between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) leads to a lower zero-point energy for a C-D bond compared to a C-H bond, making the C-D bond stronger and more difficult to break. ias.ac.inosti.gov This phenomenon gives rise to the kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, which serves as a crucial tool for mechanistic investigation. wikipedia.orglibretexts.org The KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).
Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom (a proton and an electron) is moved in a single, concerted step. scripps.edu Thiols and their corresponding thiyl radicals are frequently involved in HAT reactions. mdpi.com The bond dissociation energy (BDE) is a key factor driving HAT, and isotopic substitution with deuterium alters the reaction energetics, providing a window into the transition state. mdpi.com
By using 1-dodecane-d25-thiol, researchers can probe HAT mechanisms. If the cleavage of a C-D bond on the dodecyl chain is part of the rate-determining step of a reaction, a significant primary KIE (typically kH/kD > 2) will be observed. ias.ac.in This allows scientists to confirm the involvement of HAT at that specific position. For instance, in photoredox-catalyzed reactions where a thiol might act as a hydrogen donor, using the deuterated analog this compound and observing a slower reaction rate would confirm that the thiol's alkyl chain participates directly in the key HAT event. princeton.edu This technique is invaluable for understanding reactions at interfaces, such as those on nanoparticle surfaces, where direct observation of transient species is challenging.
The magnitude of the KIE provides detailed information about the transition state of a reaction involving C-H/C-D bond breaking. princeton.edu A primary KIE value between 2 and 7 generally indicates that the C-H/D bond is significantly broken in the rate-determining step. ias.ac.inlibretexts.orgepfl.ch Conversely, the absence of a KIE (kH/kD ≈ 1) suggests that the bond to the isotope is not broken in the rate-limiting step. epfl.ch
This compound is an ideal substrate for such studies. For example, in catalytic reactions designed to functionalize alkanes, comparing the reactivity of 1-dodecanethiol (B93513) with this compound can reveal the mechanism. A study on the zirconium-catalyzed C–H alumination of dodecane (B42187), when performed with a mixture of dodecane and its fully deuterated counterpart (dodecane-d26), showed that only the C-H bonds were activated. acs.org No C-D bond cleavage was detected, definitively proving the catalyst's high selectivity and indicating that C-D bond breaking is energetically prohibitive under those conditions. acs.org This type of experiment, using this compound, can similarly be used to map the selectivity of new C-H activation catalysts.
| KIE Type | Typical kH/kD Value | Mechanistic Implication |
|---|---|---|
| Normal Primary | > 2 | Bond to isotope is broken in the rate-determining step. ias.ac.in |
| No Effect | ≈ 1 | Bond to isotope is not broken in the rate-determining step. epfl.ch |
| Secondary | 0.7 - 1.5 | Isotope is not bonded in the breaking bond but is located elsewhere, often causing changes in hybridization (e.g., sp2 to sp3) at the transition state. wikipedia.org |
| Inverse | < 1 | A bond to the isotope becomes stiffer in the transition state compared to the ground state. wikipedia.org |
In catalysis, understanding the role of each component is vital for optimization. Using deuterated ligands or substrates is a powerful strategy for this purpose. academie-sciences.fr this compound can be employed as a deuterated ligand to probe the mechanism of metal nanoparticle catalysts, which it is often used to stabilize.
If the ligand itself is suspected of participating in the catalytic cycle, for example through a HAT event or by influencing a proton-coupled electron transfer, employing the deuterated version will result in a measurable KIE. researchgate.net This helps to determine whether the ligand is merely a passive stabilizer or an active participant. Furthermore, in H/D exchange reactions, which are used to assess a catalyst's ability to cleave and form C-H bonds, deuterated molecules are essential. academie-sciences.fr Using this compound in conjunction with a protic solvent or substrate allows researchers to track the movement of isotopes, providing clear evidence of the catalyst's activity and mechanism. csic.es
Nanomaterials Engineering and Surface Functionalization
Alkanethiols are fundamental building blocks in nanoscience due to the strong, covalent bond that forms between sulfur and the surfaces of noble metals like gold. mdpi.commdpi.com This robust linkage allows for the creation of stable and functional nanomaterials.
1-Dodecanethiol is widely used to stabilize metal nanoparticles, particularly gold nanoparticles (AuNPs), during and after synthesis. nih.govresearchgate.net The thiol headgroup anchors to the gold surface, while the long alkyl chains form a protective monolayer that prevents the nanoparticles from aggregating. mdpi.com Replacing the standard hydrogenated version with this compound offers distinct advantages for characterization without altering the fundamental stabilizing properties.
The C-D bonds have vibrational frequencies that are significantly different from C-H bonds. This isotopic shift is highly beneficial in techniques like infrared (IR) and Raman spectroscopy, as it allows the signals from the deuterated ligand shell to be clearly distinguished from signals from residual, hydrogen-containing precursor molecules or solvents. This clean spectral window enables a more precise study of the ligand structure, packing, and orientation on the nanoparticle surface. Similarly, in neutron scattering techniques, the large difference in scattering cross-sections between hydrogen and deuterium makes this compound an ideal ligand for resolving the structure of the nanoparticle core and its surrounding ligand shell.
The ability of alkanethiols to spontaneously form highly ordered self-assembled monolayers (SAMs) on surfaces like gold is a cornerstone of bottom-up nanofabrication. escholarship.org this compound can form such well-defined, deuterated SAMs. escholarship.org These surfaces serve as robust platforms for building more complex nanostructures. mdpi.com
The use of a deuterated monolayer is particularly advantageous for analytical purposes. In techniques like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM), the deuterated layer behaves identically to its hydrogenated counterpart, allowing for the study of surface morphology and electronic properties. escholarship.org However, in surface-sensitive vibrational spectroscopies or in secondary ion mass spectrometry (SIMS), the isotopic label makes it possible to precisely track surface modification reactions. For example, when another molecular layer is added on top of the this compound SAM, the deuterated signal can be used to confirm that the initial layer remains intact and to precisely probe the chemistry occurring at the newly formed interface. researchgate.net
| Property | Description | Primary Research Application |
|---|---|---|
| Isotopic Label (D) | Hydrogen atoms on the alkyl chain are replaced with deuterium. | Kinetic Isotope Effect (KIE) studies; Mechanistic elucidation. |
| Thiol Group (-SH) | Forms a strong covalent bond with noble metal surfaces (e.g., Au). | Nanoparticle stabilization; Formation of Self-Assembled Monolayers (SAMs). |
| Long Alkyl Chain (C12) | Provides a robust, sterically-hindering layer. | Ensures stability of nanoparticle colloids; Creates well-defined organic surfaces. |
| Distinct Vibrational Signature | C-D bonds have unique frequencies compared to C-H bonds. | Spectroscopic analysis (IR, Raman, Neutron Scattering) of ligand shells and interfaces. |
Applications in Colloidal Systems and Controlled Dispersions
The stability and functionality of colloidal systems, which consist of nanoparticles dispersed in a solvent, are critically dependent on the surface chemistry of the nanoparticles. Alkanethiols are widely used as capping agents or ligands that bind to the surface of metallic and semiconductor nanoparticles, preventing their aggregation and controlling their growth, size, and shape. ontosight.aiacs.orgatamanchemicals.com this compound, like its non-deuterated analog, serves these roles effectively in the synthesis of various nanoparticles, including those made of gold, silver, and copper sulfide (B99878). ontosight.aiacs.org
The use of deuterated ligands is particularly advantageous in analytical techniques aimed at characterizing the structure of the nanoparticle's ligand shell. Small-Angle Neutron Scattering (SANS) is a powerful method for studying the structure of materials at the nanoscale. By using a deuterated solvent and a mixture of deuterated and non-deuterated ligands, researchers can employ a technique called "contrast matching". ucl.ac.uk This method makes specific components of the nanoparticle system "invisible" to neutrons, allowing for the detailed structural analysis of the remaining components. For instance, using deuterated 1-dodecanethiol alongside other non-deuterated ligands in a deuterated solvent allows for the precise determination of the spatial distribution of the ligands on the nanoparticle surface. ucl.ac.uk This has been instrumental in understanding the formation of mixed-ligand domains, such as stripes or Janus-type morphologies, on gold nanoparticles. ucl.ac.uk
The ability to control dispersions and ligand shell architecture is crucial for applications in catalysis, sensing, and nanomedicine. The incorporation of this compound provides a sophisticated means to study and engineer these complex nanomaterials.
Table 1: Role of Dodecanethiol and its Deuterated Analogue in Nanoparticle Systems This table is interactive. You can sort and filter the data.
| Nanoparticle Material | Thiol Compound Used | Role of Thiol | Research Application | Source(s) |
|---|---|---|---|---|
| Gold (Au), Silver (Ag) | Sodium dodecane-1-thiolate | Capping agent, Stabilizer | Prevention of agglomeration, stabilization of colloidal solution. | ontosight.ai |
| Gold (Au) | This compound | Mixed Ligand Component | Characterization of ligand shell heterogeneity via SANS. | ucl.ac.uk |
| Lead Sulfide (PbS) | 1-Dodecanethiol (DT) | Capping Ligand | Synthesis of stable, hexagonal-shaped nanoparticles for NIR applications. | mdpi.com |
| Copper Sulfide (CuS) | 1-Dodecanethiol (1-DDT) | Sulfur Source, Size Controller | Synthesis of CuS nanodisks for photocatalytic applications. | acs.org |
Development of Advanced Analytical Standards and Probes
The unique isotopic signature of this compound makes it an elite tool for developing highly accurate analytical methods and for probing molecular-level details in complex environments.
In quantitative analysis using mass spectrometry (MS), particularly when coupled with chromatographic techniques like HPLC or GC, internal standards are essential for achieving high accuracy and precision. researchgate.netresearchgate.net An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It corrects for the loss of analyte during sample preparation and for variations in instrument response. mdpi.com
Deuterated compounds, such as this compound, are considered the "gold standard" for use as internal standards. researchgate.netckisotopes.com This is because their physicochemical properties are nearly identical to their non-deuterated (protio) analogues. mdpi.com They exhibit the same extraction efficiencies, derivatization yields, and chromatographic retention times, but have a different mass-to-charge ratio (m/z) due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish the analyte from the internal standard, while ensuring that both have been subjected to the same experimental conditions and potential losses. mdpi.comsigmaaldrich.com
The use of polydeuterated standards is crucial for the routine analysis of trace-level compounds in complex matrices, such as environmental samples or food and beverage products like wine. researchgate.netresearchgate.net By compensating for matrix effects—where other components in the sample can suppress or enhance the analyte signal—these standards enable robust and reliable quantification at parts-per-billion levels or lower. researchgate.net
Table 2: Advantages of this compound as an Internal Standard in Mass Spectrometry This table is interactive. You can sort and filter the data.
| Feature | Advantage | Rationale | Source(s) |
|---|---|---|---|
| Identical Physicochemical Properties | Co-elution with analyte, similar behavior during sample prep. | The substitution of H with D has a negligible effect on polarity, solubility, and volatility. | mdpi.com |
| Different Mass | Easily distinguished from the analyte by the mass spectrometer. | Each deuterium atom adds ~1 Da to the molecular weight. This compound is significantly heavier than its protio-analog. | mdpi.comsigmaaldrich.com |
| High Isotopic Purity | Minimizes cross-contribution to the analyte signal. | Synthesis methods for deuterated standards ensure very low levels (<0.1%) of the unlabeled compound. | mdpi.com |
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about molecular structure and environment by probing the vibrations of chemical bonds. However, in complex mixtures containing numerous organic molecules (e.g., biological samples), the spectral region between 2800 cm⁻¹ and 3000 cm⁻¹ is often congested with overlapping signals from carbon-hydrogen (C-H) stretching vibrations, making it difficult to isolate the signal of a specific molecule. ulb.ac.beresearchgate.net
This compound provides an elegant solution to this problem. The vibrational frequency of a bond is dependent on the masses of the atoms involved. Replacing the light hydrogen atom with the heavier deuterium atom significantly lowers the stretching frequency of the carbon-deuterium (C-D) bond. The C-D stretching vibrations of this compound appear in a "clean" spectral window, typically between 2050 cm⁻¹ and 2250 cm⁻¹. ulb.ac.be
This distinct and isolated "vibrational fingerprint" allows this compound to act as a non-perturbative probe. ulb.ac.be Researchers can track the signature of the deuterated molecule within a complex, hydrogen-rich environment without spectral interference. aip.orgresearchgate.net This has been used, for example, to confirm the specific grafting of molecules onto a surface, distinguishing the intended molecule from any potential contamination by other fatty substances that would only show C-H stretches. ulb.ac.be The clear C-D signal provides unambiguous evidence of the probe's presence, concentration, and even its orientation and conformational order at interfaces. researchgate.net
Table 3: Comparison of C-H and C-D Vibrational Stretching Frequencies This table is interactive. You can sort and filter the data.
| Bond Type | Typical Wavenumber Range (cm⁻¹) | Spectral Region Characteristics | Application as Probe | Source(s) |
|---|---|---|---|---|
| C-H Stretch | 2800 - 3000 | Often crowded and complex in organic mixtures. | Difficult to use for tracking individual species in complex systems. | ulb.ac.beresearchgate.net |
Computational and Theoretical Studies on 1 Dodecane D25 Thiol Systems
Molecular Dynamics (MD) Simulations of Deuterated Alkyl Chains in SAMs
Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of self-assembled monolayers (SAMs) at an atomic level. researchgate.netnih.gov For systems involving 1-dodecane-d25-thiol, these simulations provide critical insights into the structure and dynamics of the deuterated alkyl chains.
Simulating Molecular Conformation and Dynamics of Deuterated Monolayers
MD simulations of deuterated alkanethiol molecules on gold surfaces reveal detailed information about the conformational order and dynamics of the monolayer. researchgate.netstanford.edu These simulations often model the system with a full atomic representation of the methyl and methylene (B1212753) groups, with the sulfur head groups arranged in a commensurate structure, such as the (√3 × √3)R30° on a Au(111) surface. researchgate.net By monitoring properties as a function of temperature, simulations can identify distinct phases with varying degrees of disorder. researchgate.net
Table 1: Key Parameters in MD Simulations of Deuterated Alkylthiol SAMs
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of interactions between atoms in the deuterated dodecanethiol and the gold substrate. |
| Ensemble | Statistical mechanics ensemble used (e.g., NVT, NPT). | Controls thermodynamic variables like temperature and pressure, influencing the simulated monolayer's phase behavior. |
| Time Step | The interval between successive configurations in the simulation. | A smaller time step is required to accurately capture the high-frequency vibrations of C-D bonds. |
| System Size | The number of molecules included in the simulation box. | Affects the ability to observe collective phenomena and long-range order within the monolayer. |
| Boundary Conditions | Conditions applied at the edges of the simulation box (e.g., periodic). | Mimics an extended surface, allowing for the study of bulk monolayer properties. |
Interfacial Solvent and Adsorbate Interactions
The interaction of the SAM with its surrounding environment, particularly with solvents, is crucial for many of its applications. MD simulations can effectively model the complex interplay between the deuterated alkyl chains, the substrate, and solvent molecules. tugraz.at The choice of solvent can significantly impact the formation and final structure of the SAM. tugraz.atethz.ch For example, the rate of initial adsorption of thiols can be hindered by solvent molecules that need to be displaced from the substrate surface. tugraz.at
Density Functional Theory (DFT) Calculations of Electronic Structure and Isotope Effects
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ethz.ch It has been widely applied to study thiol-based SAMs, providing insights into adsorption geometries, binding energies, and the nature of the gold-sulfur bond. ethz.chjyu.fi
Predicting Vibrational Frequencies and Spectroscopic Signatures of Deuterated Thiols
DFT calculations are a valuable tool for predicting the vibrational spectra of molecules, which can then be compared with experimental data from techniques like Raman and infrared spectroscopy. rsc.orgresearchgate.net For deuterated thiols, DFT can accurately predict the shifts in vibrational frequencies that occur upon isotopic substitution. rsc.org For example, calculations have successfully reproduced the shift of the C-S stretching vibration to higher energies and the significant shift of the C-S-H bending mode (βCSH) upon deuteration of the thiol proton. rsc.org
These computational predictions are crucial for assigning vibrational bands in experimental spectra of complex systems like this compound on a gold surface. mdpi.com By calculating the vibrational frequencies and intensities, DFT helps in understanding the conformational order and orientation of the adsorbed molecules. mdpi.comacs.org The agreement between calculated and experimental spectra provides confidence in the structural models derived from the simulations. rsc.org
Table 2: Calculated Vibrational Frequency Shifts (cm⁻¹) upon Deuteration for Model Thiols
| Vibrational Mode | Protonated Thiol (Calculated) | Deuterated Thiol (Calculated) | Experimental Shift (H/D) |
|---|---|---|---|
| βCSH (Ethanethiol) | 835 | 604 | ~250 |
| βCSH (Phenylthiol) | 908 | 672 | 238 |
| νCS (Ethanethiol) | 715 (T conf.) | 728 (T conf.) | ~16 |
Data compiled from DFT calculations on model thiol systems. rsc.org
Understanding Adsorption Energies and Surface Bonding Mechanisms
DFT calculations have been instrumental in elucidating the nature of the interaction between thiols and gold surfaces. jyu.finih.gov These calculations can determine the most energetically favorable adsorption sites and geometries. For alkanethiols on Au(111), the hollow-bridge site is often found to be the most stable. jyu.fi
The calculations also provide insights into the adsorption energy, which is a measure of the strength of the bond between the thiol and the surface. jyu.fizenodo.org Studies have shown that the adsorption energy of thiolate molecules on gold surfaces can be significant, on the order of electron volts. jyu.fi Furthermore, DFT can be used to investigate the electronic structure of the interface, revealing the degree of covalent and ionic character in the Au-S bond. nih.gov On gold, the bond is found to have a significant covalent character, which contributes to the stability of the SAM. nih.gov For this compound, DFT can be used to understand how the deuterated chain might subtly influence the electronic structure and the strength of the surface bond.
Kinetic Modeling of Deuterium (B1214612) Exchange Processes and Reaction Pathways
Kinetic modeling, often informed by experimental data and theoretical calculations, is used to understand the mechanisms and rates of chemical reactions. In the context of this compound, this approach can be applied to study deuterium exchange processes.
Deuterium exchange reactions, where hydrogen atoms are substituted with deuterium atoms, can provide valuable information about reaction mechanisms. walisongo.ac.id For alkanes on metal surfaces, two main mechanisms for D/H exchange have been identified: single exchange (stepwise) and multiple exchange. walisongo.ac.id Kinetic modeling can help to distinguish between these pathways by comparing simulated reaction rates and product distributions with experimental observations.
For deuterated thiols on surfaces, kinetic models can be developed to describe the exchange of deuterium atoms in the alkyl chain with hydrogen atoms from the environment, or vice-versa. chemrxiv.org The rates of these exchange processes can be influenced by factors such as temperature, solvent, and the structure of the SAM. researchgate.net By modeling the reaction pathways, it is possible to gain a deeper understanding of the dynamics of the monolayer and its interactions with its surroundings. For instance, kinetic studies of H/D exchange in butane (B89635) conversion have shown that the rate of exchange is significantly higher than the rates of cracking or dehydrogenation, indicating that the breaking and forming of C-H and O-H bonds are key steps. utwente.nl Similar principles can be applied to model the stability and reactivity of the C-D bonds in this compound SAMs. Furthermore, the study of gas-phase by-products like H₂, HD, and D₂ during on-surface reactions of selectively deuterated precursors can reveal specific reaction pathways, such as sigmatropic shifts, which can be further substantiated by simulations. iastate.edu
Future Research Directions and Emerging Applications
Development of Novel Site-Specific Deuteration Methodologies
The synthesis of precisely deuterated molecules like 1-Dodecane-D25-thiol is foundational to their application. Future research is increasingly focused on developing more efficient and selective methods for deuterium (B1214612) incorporation into specific molecular positions.
Recent advancements have moved beyond traditional hydrogen isotope exchange methods. One promising direction is the use of copper-catalyzed deacylative deuteration, which employs a methylketone as a traceless activating group. nih.gov This redox-neutral reaction allows for the site-specific and degree-controlled installation of deuterium from a readily available source like heavy water (D₂O). nih.gov Another innovative approach involves electrochemical deuterated thiol-yne reactions. nih.gov This method can simultaneously introduce C(sp²)–D bonds and create vinyl sulfide (B99878) motifs with high selectivity and deuterium incorporation, using an in situ sulfur-modified nickel foam electrode. nih.gov
The development of these methodologies is crucial for creating a wider library of deuterated thiols with tailored isotopic labeling patterns, which will in turn enable more sophisticated experiments in surface science and biology.
| Deuteration Methodology | Key Features | Deuterium Source | Potential Advantages |
| Cu-Catalyzed Deacylative Deuteration | Redox-neutral; Uses a traceless activating group. | D₂O | High site-specificity and control over the degree of deuteration (mono-, di-, tri-). nih.gov |
| Electrochemical Thiol-Yne Reaction | Employs an in situ sulfur-modified nickel foam electrode. | D₂O | High alkene selectivity and up to 99% deuterium incorporation. nih.gov |
Integration of Deuterated Thiols in Advanced Sensing and Actuator Systems
The ability of thiols to form robust self-assembled monolayers (SAMs) on noble metal surfaces makes them ideal candidates for fabricating functional interfaces for sensors and actuators. The non-deuterated analogue, 1-dodecanethiol (B93513), is already used in the synthesis of quantum dots and nanoparticles for applications in gas sensing and solar cells. atamanchemicals.com
The integration of this compound into these systems offers distinct advantages. The deuterium labeling provides a unique spectroscopic handle to probe the structure, orientation, and environmental interactions of the monolayer without interference from other hydrogen-containing components in the system. This is particularly valuable for understanding the mechanisms of redox-active thiol sensors that respond to oxidative and nitrosative stress. nih.gov In actuator systems, such as those based on covalent adaptable networks (CANs) or vitrimers, deuterated components can serve as tracers to study dynamic bond exchange reactions and material reconfiguration at the molecular level. mdpi.com
Exploration in Bio-Interfacial Science and Membrane Mimicry
Perhaps one of the most exciting future directions for this compound is in the field of bio-interfacial science. SAMs are widely used to create controlled surfaces for studying biological interactions, such as protein adsorption and DNA hybridization. researchgate.net
Deuterated thiols are particularly powerful in creating model lipid membranes. sigmaaldrich.com Mixed SAMs composed of deuterated aliphatic anchors and a protein-repellent matrix can be used to tether lipid bilayers to a solid support. sigmaaldrich.comdiva-portal.org These systems allow researchers to mimic the cell membrane and study processes like vesicle fusion and membrane protein interactions in a highly controlled environment. sigmaaldrich.com The deuterium labels are essential for techniques like infrared reflection-absorption spectroscopy (IRRAS) to distinguish the components of the tethered bilayer lipid membrane (tBLM) and analyze their conformational order. sigmaaldrich.comdiva-portal.org
| Application Area | Role of this compound | Key Research Goal |
| DNA Hybridization Studies | Forms part of a mixed SAM for oligonucleotide attachment. researchgate.net | To create stable and well-defined surfaces for probing DNA interactions. |
| Tethered Bilayer Lipid Membranes (tBLMs) | Acts as a deuterated anchor within the SAM to support a lipid bilayer. sigmaaldrich.comdiva-portal.org | To mimic cell membranes for studying vesicle fusion and protein interactions. sigmaaldrich.com |
| Protein Adsorption Studies | Creates a well-defined, isotopically labeled surface to monitor protein binding and conformational changes. | To understand the fundamental interactions between proteins and surfaces. |
Advanced Characterization Techniques for Complex Deuterated Systems
The full potential of this compound can only be realized through the application of advanced surface-sensitive characterization techniques. While established methods like ellipsometry and contact angle goniometry provide macroscopic information, a deeper understanding requires molecular-level insights. sigmaaldrich.comdiva-portal.org
Future research will increasingly rely on a suite of high-resolution techniques:
Vibrational Spectroscopy: Infrared Reflection-Absorption Spectroscopy (IRRAS) and Tip-Enhanced Raman Spectroscopy (TERS) can probe the orientation and packing of the deuterated alkyl chains within a SAM. sigmaaldrich.comresearchgate.net
Mass Spectrometry: Techniques like Self-Assembled Monolayers and Matrix-Assisted Laser Desorption-Ionization Mass Spectrometry (SAMDI MS) allow for the direct chemical characterization of molecules on a surface, confirming the presence and integrity of the deuterated thiol. nih.gov
X-ray Techniques: X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) provide detailed information about the elemental composition and molecular orientation at the surface. acs.org
Scanning Probe Microscopy: High-resolution imaging with Scanning Tunneling Microscopy (STM) can reveal the packing structure and domain formation in mixed monolayers containing deuterated species.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): This technique is used to monitor the in situ formation of tethered bilayer lipid membranes on top of the deuterated thiol SAMs. sigmaaldrich.com
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Research
The complexity of the systems in which this compound is used necessitates a multidisciplinary approach. Future breakthroughs will emerge from the tight integration of synthetic chemistry, advanced spectroscopy, and computational modeling.
For instance, experimental findings from IRRAS and contact angle measurements on mixed SAMs have shown excellent agreement with molecular dynamics (MD) simulations. sigmaaldrich.comdiva-portal.org These simulations provide a nanoscale view of phenomena like phase segregation, which can be difficult to observe directly. sigmaaldrich.comdiva-portal.org Similarly, combining spectroscopic data with quantum chemical calculations, such as semiempirical or Density Functional Theory (DFT) methods, can help to interpret complex spectra and provide insights into the electronic structure and intermolecular interactions of the deuterated monolayers. mdpi.com This synergistic approach, where computational results inform experimental design and experimental data validates computational models, will be indispensable for designing the next generation of functional materials and bio-interfaces based on deuterated thiols.
Q & A
Q. What are the key considerations for synthesizing and characterizing 1-Dodecane-D25-thiol to ensure isotopic purity?
Answer: Synthesis of this compound involves selective deuterium substitution at all 25 hydrogen positions on the dodecane chain. Key steps include:
- Deuterium incorporation : Use of deuterated precursors (e.g., D₂O or deuterated alkyl halides) and catalytic deuteration methods to achieve >98% isotopic purity .
- Analytical validation : Characterization via high-resolution mass spectrometry (HRMS) to confirm molecular weight (227.5539 g/mol) and isotopic distribution. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H) verifies the absence of residual protiated hydrogens .
- Storage : Maintain at room temperature in inert, airtight containers to prevent oxidation or thiol-disulfide exchange .
Q. How is this compound utilized as an internal standard in environmental or biochemical analyses?
Answer: Its heavy isotopic labeling minimizes matrix interference in mass spectrometry. For example:
- GC/MS applications : Added as a surrogate standard (e.g., 1-Dodecanol-D25 in water analysis) to track extraction efficiency. Recovery rates (~102–109%) are quantified using deuterated analogs to correct for analyte loss during sample preparation .
- Quantitative calibration : Deuterated thiols enable precise quantification of non-deuterated analogs via isotope dilution, reducing signal overlap in complex matrices .
Q. What are the recommended protocols for safe handling and long-term storage of this compound?
Answer:
- Handling : Use in fume hoods with nitrile gloves and lab coats to avoid dermal exposure. Immediate rinsing with water is required for accidental contact .
- Storage : Stable at room temperature in amber glass vials under nitrogen to prevent oxidation. Avoid exposure to light or moisture, which may degrade thiol functionality .
Advanced Research Questions
Q. How does deuteration affect the self-assembled monolayer (SAM) formation kinetics and structural properties of this compound compared to its protiated counterpart?
Answer:
- Kinetic studies : Deuteration alters van der Waals interactions and chain packing density. Quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) can monitor adsorption rates, revealing slower SAM formation due to reduced hydrogen bonding .
- Structural analysis : X-ray photoelectron spectroscopy (XPS) and contact angle measurements show deuterated SAMs exhibit ~5–10% lower hydrophobicity, attributed to subtle differences in alkyl chain ordering .
Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of deuterated vs. protiated thiols?
Answer: Discrepancies in phase-change data (e.g., protiated 1-dodecanethiol boiling point: 547.7 K vs. unvalidated deuterated analogs) require:
Q. What advanced techniques are critical for analyzing isotopic distribution and degradation pathways of this compound in oxidative environments?
Answer:
- Isotopic profiling : Fourier-transform infrared (FTIR) spectroscopy identifies C-D stretching modes (2050–2300 cm⁻¹) to monitor deuterium retention .
- Degradation studies : Electrospray ionization mass spectrometry (ESI-MS) coupled with tandem MS (MS/MS) detects oxidation products (e.g., sulfonic acids) and quantifies deuterium loss kinetics under UV/oxidant exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
